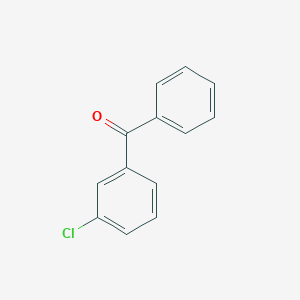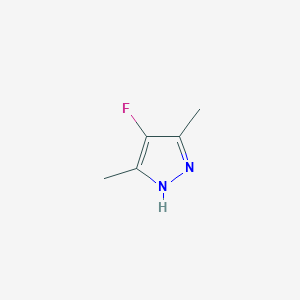
Phosphoric acid, 3-(1-methylethyl)phenyl diphenyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphoric acid, 3-(1-methylethyl)phenyl diphenyl ester, commonly known as triphenylphosphate (TPP), is an ester of phosphoric acid. TPP is a widely used flame retardant in various industries, including electronics, textiles, and plastics. It is also used as a plasticizer, lubricant, and solvent. The chemical structure of TPP is (C6H5O)3P=O.
Mécanisme D'action
The mechanism of action of Phosphoric acid, 3-(1-methylethyl)phenyl diphenyl ester as a flame retardant is based on the formation of a char layer on the surface of the material. The char layer acts as a barrier to the heat and prevents the material from burning. Phosphoric acid, 3-(1-methylethyl)phenyl diphenyl ester also releases phosphoric acid when exposed to heat, which dilutes the flammable gases and reduces the combustion rate.
Effets Biochimiques Et Physiologiques
Phosphoric acid, 3-(1-methylethyl)phenyl diphenyl ester has been shown to have various biochemical and physiological effects. It is a potent inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. Phosphoric acid, 3-(1-methylethyl)phenyl diphenyl ester has been shown to disrupt the endocrine system and cause developmental abnormalities in animals. It has also been linked to cancer and reproductive disorders in humans.
Avantages Et Limitations Des Expériences En Laboratoire
Phosphoric acid, 3-(1-methylethyl)phenyl diphenyl ester has several advantages as a flame retardant and plasticizer in lab experiments. It is easy to handle, has good thermal stability, and is compatible with various polymers. However, Phosphoric acid, 3-(1-methylethyl)phenyl diphenyl ester has several limitations, such as its toxicity, environmental impact, and potential health hazards. It is important to use Phosphoric acid, 3-(1-methylethyl)phenyl diphenyl ester in a well-ventilated area and follow the safety guidelines.
Orientations Futures
There are several future directions for the research on Phosphoric acid, 3-(1-methylethyl)phenyl diphenyl ester. One area of research is the development of safer and more environmentally friendly flame retardants and plasticizers. Another area of research is the study of the mechanism of action of Phosphoric acid, 3-(1-methylethyl)phenyl diphenyl ester on the endocrine system and the development of safer alternatives. The use of Phosphoric acid, 3-(1-methylethyl)phenyl diphenyl ester as a probe to study enzyme activity and protein-ligand interactions is also an area of interest for future research.
Méthodes De Synthèse
Phosphoric acid, 3-(1-methylethyl)phenyl diphenyl ester can be synthesized by the reaction of phosphorus oxychloride with phenol in the presence of a catalyst. The reaction produces Phosphoric acid, 3-(1-methylethyl)phenyl diphenyl ester and hydrochloric acid as a byproduct. The reaction is exothermic and requires careful temperature control. The yield of Phosphoric acid, 3-(1-methylethyl)phenyl diphenyl ester depends on the reaction conditions, such as temperature, pressure, and reaction time.
Applications De Recherche Scientifique
Phosphoric acid, 3-(1-methylethyl)phenyl diphenyl ester is widely used in scientific research as a flame retardant and plasticizer. It is also used as a probe to study the enzyme activity and protein-ligand interactions. Phosphoric acid, 3-(1-methylethyl)phenyl diphenyl ester is used in the synthesis of various organic compounds, such as dyes, pharmaceuticals, and agrochemicals.
Propriétés
Numéro CAS |
69515-46-4 |
|---|---|
Nom du produit |
Phosphoric acid, 3-(1-methylethyl)phenyl diphenyl ester |
Formule moléculaire |
C21H21O4P |
Poids moléculaire |
368.4 g/mol |
Nom IUPAC |
diphenyl (3-propan-2-ylphenyl) phosphate |
InChI |
InChI=1S/C21H21O4P/c1-17(2)18-10-9-15-21(16-18)25-26(22,23-19-11-5-3-6-12-19)24-20-13-7-4-8-14-20/h3-17H,1-2H3 |
Clé InChI |
PLBFTNYDDQQDME-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC(=CC=C1)OP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3 |
SMILES canonique |
CC(C)C1=CC(=CC=C1)OP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3 |
Autres numéros CAS |
69515-46-4 |
Synonymes |
Diphenyl 3-Isopropylphenyl Phosphate; m-Isopropylphenyl Diphenyl Phosphate; 3-(1-Methylethyl)phenyl Diphenyl Phosphoric Acid Ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



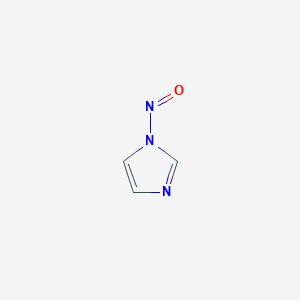
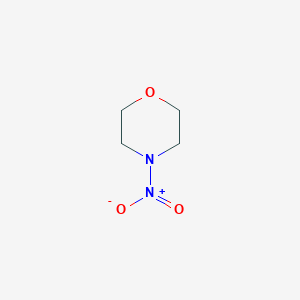
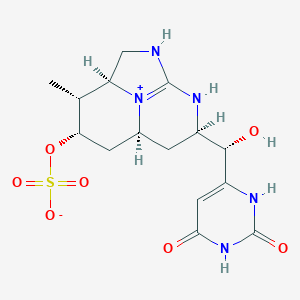
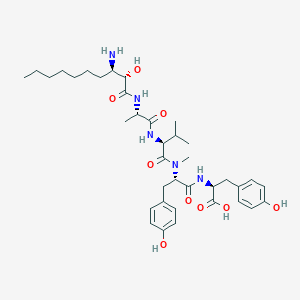

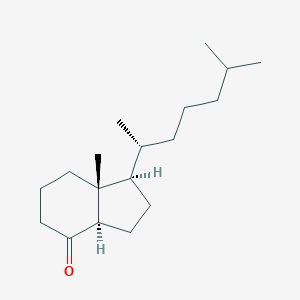
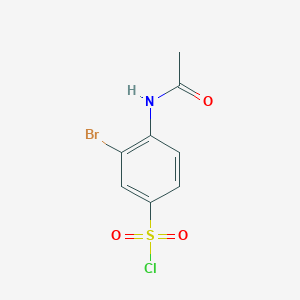
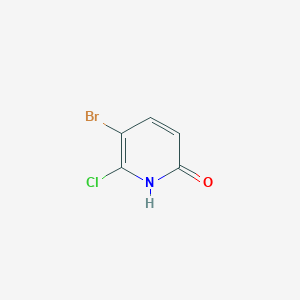
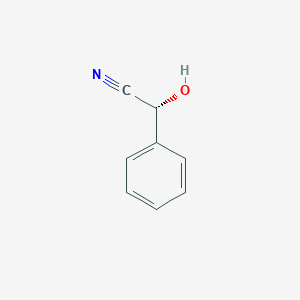
![Benzo[a]pyrene-4,5-dione](/img/structure/B110918.png)
